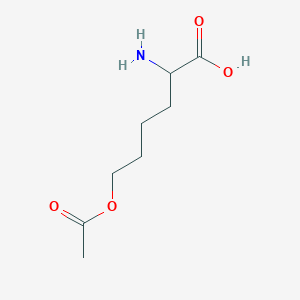
6-(Acetyloxy)-2-aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)-2-aminohexanoic acid is an organic compound that features both an acetyloxy group and an amino group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-2-aminohexanoic acid typically involves the acetylation of 6-hydroxy-2-aminohexanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl group without affecting the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-2-aminohexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 6-hydroxy-2-aminohexanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the amino group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: 6-Hydroxy-2-aminohexanoic acid.
Substitution: Various substituted aminohexanoic acids depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as 6-oxo-2-aminohexanoic acid or 6-hydroxy-2-aminohexanoic acid.
Scientific Research Applications
6-(Acetyloxy)-2-aminohexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)-2-aminohexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as plasminogen activators. This inhibition can reduce fibrinolysis and promote clot formation . The compound’s effects on metabolic pathways and enzyme activity are also of interest in various research contexts .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analog without the acetyloxy group.
6-Hydroxy-2-aminohexanoic acid: The hydrolyzed form of 6-(Acetyloxy)-2-aminohexanoic acid.
Aminocaproic acid: Another analog with similar antifibrinolytic properties.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-acetyloxy-2-aminohexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
NRLABQZXLRARQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


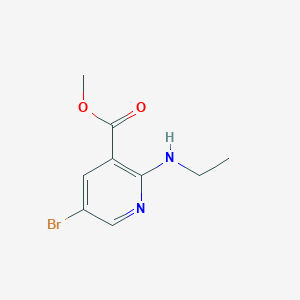
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)
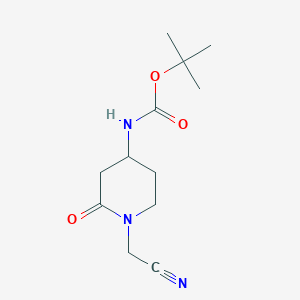
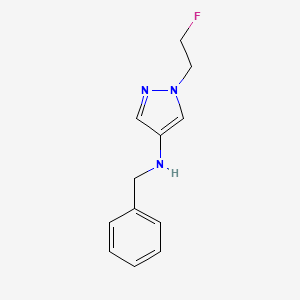
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)
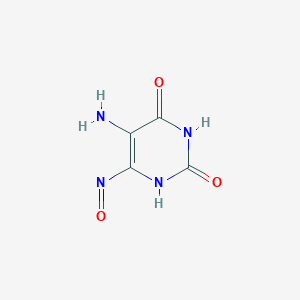

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
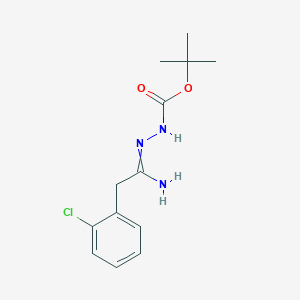
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)
